

Benchmarking AMG-47a: A Comparative Guide Against First-Generation Lck Inhibitors

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Compound of Interest		
Compound Name:	AMG-47a	
Cat. No.:	B1667034	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the lymphocyte-specific kinase (Lck) inhibitor, **AMG-47a**, against a panel of first-generation Lck inhibitors: Dasatinib, Saracatinib (AZD0530), and A-770041. The data presented herein, compiled from various scientific sources, offers an objective analysis of their biochemical potency, kinase selectivity, and cellular activity. Detailed experimental protocols for key assays are provided to support the reproducibility of these findings.

Executive Summary

Lck is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and signaling. Its inhibition is a key therapeutic strategy for autoimmune diseases and certain cancers. **AMG-47a** has emerged as a potent Lck inhibitor. This guide benchmarks its performance against established first-generation inhibitors to provide a valuable resource for researchers in the field of kinase inhibitor development. The comparative data highlights differences in potency, selectivity profiles, and cellular efficacy, offering insights for the selection of appropriate tool compounds and the design of next-generation Lck-targeted therapeutics.

Data Presentation

Table 1: Biochemical Potency (IC50) Against Lck



Compound	Lck IC50 (nM)	ATP Concentration	Reference
AMG-47a	0.2	Not Specified	[1]
Dasatinib	<1.1	Not Specified	[2]
Saracatinib (AZD0530)	4-10	Not Specified	[3]
A-770041	147	1 mM	[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 2: Kinase Selectivity Profile (IC50 in nM)

Kinase	AMG-47a	Dasatinib	Saracatinib (AZD0530)	л А-770041
Lck	0.2[1]	<1.1[2]	4-10[3]	147[4]
Src	2[5]	0.8[2]	2.7[6]	9100[4]
VEGFR2 (KDR)	1[5]	30[7]	>10000	>10000
ρ38α	3[5]	-	-	-
JAK3	72[5]	-	-	-
Fyn	-	<1.1[2]	4-10[3]	44100[4]
Lyn	-	<1.1[2]	4-10[3]	-
Yes	-	<1.1[2]	4-10[3]	-
Abl	-	<1[2]	30[7]	-
c-Kit	-	79[2]	200[7]	-

Note: "-" indicates that data was not readily available in the reviewed sources. The presented data is collated from various studies, and direct comparison should be made with consideration of potential variations in experimental conditions.



Table 3: Cellular Activity

Compound	Assay	Cell Line	IC50 / EC50 (nM)	Reference
AMG-47a	IL-2 Production (in vivo)	Mouse	ED50 = 11 mg/kg	[1]
Dasatinib	T-cell Proliferation	Human PBMCs	2.8	[6]
Saracatinib (AZD0530)	T-cell Proliferation	-	-	-
A-770041	IL-2 Production	Human Whole Blood	80	[8]

Note: "-" indicates that data was not readily available in the reviewed sources.

Experimental Protocols Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

- Purified recombinant Lck enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- Test compounds (AMG-47a and first-generation inhibitors) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)



384-well plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
- Add the kinase and peptide substrate solution in kinase buffer to each well.
- Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay (General Protocol)

This protocol describes a common method to assess the effect of inhibitors on T-cell proliferation, often measured by the dilution of a fluorescent dye.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))



- Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™
 Violet)
- · Test compounds dissolved in DMSO
- 96-well cell culture plates

Procedure:

- Isolate PBMCs from healthy donor blood or culture the T-cell line.
- Label the cells with the cell proliferation dye according to the manufacturer's protocol.
- Seed the labeled cells into a 96-well plate.
- Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
- Stimulate the cells with T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
- Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
- The percentage of proliferating cells is determined, and the IC50 value for the inhibition of proliferation is calculated.

IL-2 Production Assay (General Protocol)

This protocol outlines a method to measure the inhibition of Interleukin-2 (IL-2) production by activated T-cells.

Materials:

- Human PBMCs or a T-cell line
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PHA)



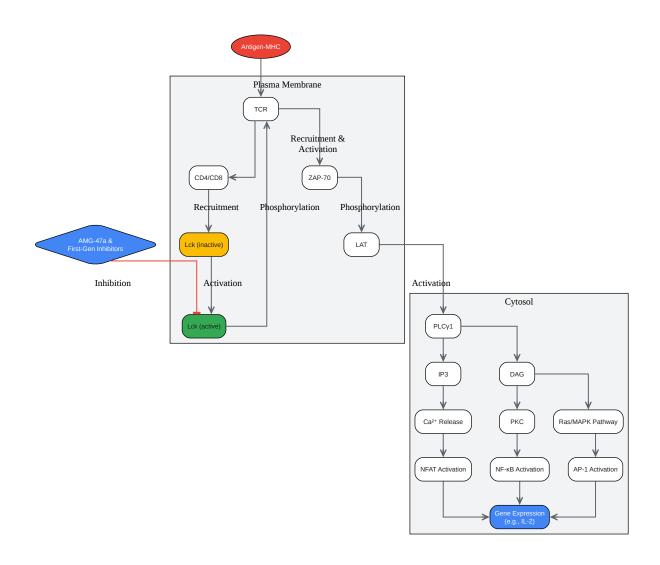
- · Test compounds dissolved in DMSO
- 96-well cell culture plates
- Human IL-2 ELISA kit

Procedure:

- Seed PBMCs or T-cells into a 96-well plate.
- Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
- Stimulate the cells with T-cell activators.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Collect the cell culture supernatant.
- Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of IL-2 production for each compound concentration and determine the EC50 value.

Mandatory Visualization

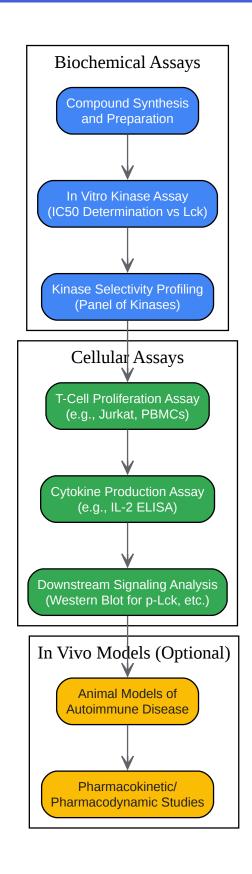




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Caption: Lck Signaling Pathway in T-Cell Activation.





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Caption: Experimental Workflow for Inhibitor Comparison.



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